Thermodynamic Stability Gain in RNA/RNA Duplexes: DAPR vs. Adenosine
Incorporation of a single 2'-O-methyl-2,6-diaminopurine riboside (D(M)) in place of 2'-O-methyladenosine increases the thermodynamic stability of 2'-O-methyl RNA/RNA duplexes by an average ΔΔG°37 of −0.9 kcal/mol; the LNA analog (D(L)) provides a gain of −2.3 kcal/mol [1]. Conversely, D-A and D-G mismatches formed by D(M) or D(L) are more destabilizing than the corresponding adenosine mismatches, enhancing specificity [1].
| Evidence Dimension | Thermodynamic stability of RNA/RNA duplexes (ΔΔG°37) |
|---|---|
| Target Compound Data | D(M): −0.9 kcal/mol; D(L): −2.3 kcal/mol (average stabilization per single internal substitution) |
| Comparator Or Baseline | 2'-O-methyladenosine (A(M)) and LNA-adenosine (A(L)) |
| Quantified Difference | ΔΔΔG°37 ≈ −0.9 kcal/mol for D(M) vs. A(M); −2.3 kcal/mol for D(L) vs. A(L) |
| Conditions | 2'-O-methyl RNA/RNA and LNA-2'-O-methyl RNA/RNA chimeric duplexes; thermal denaturation monitored at 260 nm in 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7.0 |
Why This Matters
A 0.9–2.3 kcal/mol stability gain per modified position translates to substantially higher target affinity and improved discrimination against mismatches, critical for antisense oligonucleotide and siRNA probe design.
- [1] Pasternak A, et al. Nucleic Acids Res. 2007;35(12):4055-4063. doi:10.1093/nar/gkm421 View Source
